1-(4-bromophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one
Description
1-(4-Bromophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a pyrazinone derivative featuring a 4-bromophenyl substituent at position 1 and a 4-fluorobenzylamino group at position 2. The pyrazinone core is a six-membered heterocyclic ring containing two nitrogen atoms, which confers unique electronic and steric properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O/c18-13-3-7-15(8-4-13)22-10-9-20-16(17(22)23)21-11-12-1-5-14(19)6-2-12/h1-10H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKYNXKGBHKMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s bromophenyl group increases lipophilicity compared to the methyl group in ’s morpholine derivative. This may enhance membrane permeability but reduce aqueous solubility.
Hydrogen Bonding and Electronic Effects: The fluorobenzylamino group in the target compound may engage in weak hydrogen bonds (C–H···F interactions) or act as a hydrogen bond acceptor due to fluorine’s electronegativity .
Steric Considerations :
- The bulkier bromophenyl substituent in the target compound vs. the methyl group in ’s analogue could impose steric hindrance, affecting binding to compact active sites.
Hydrogen Bonding Patterns and Crystallography
Using graph set analysis (), the target compound’s fluorobenzylamino group is predicted to form S(6) motifs (single hydrogen-bonded chains) via N–H···O or N–H···F interactions. In contrast:
- The morpholine derivative () may form R₂²(8) motifs (eight-membered rings) due to its cyclic ether and amine groups .
- The indole-containing analogue () could exhibit C(4) chains through indole N–H···O interactions with the pyrazinone carbonyl .
Crystallographic data for these compounds (if solved via SHELX, as in ) would clarify packing efficiencies and polymorphism risks, critical for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
